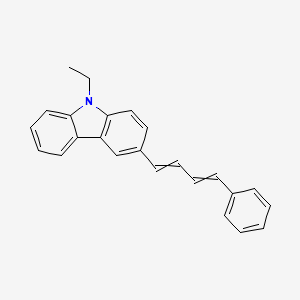
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with an ethyl group and a phenylbuta-1,3-dienyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with carbazole as the core structure.
Ethylation: Introduce the ethyl group at the 9-position using ethyl bromide in the presence of a base like potassium carbonate.
Phenylbuta-1,3-dienyl Substitution: Attach the phenylbuta-1,3-dienyl group at the 3-position through a Heck reaction, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like column chromatography or recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the ethyl group or the phenylbuta-1,3-dienyl moiety.
Reduction: Reduction reactions could target the double bonds in the phenylbuta-1,3-dienyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the carbazole core or the substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted carbazole derivatives.
科学的研究の応用
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Synthesis Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry
Dyes and Pigments: Utilized in the production of dyes and pigments due to its chromophoric properties.
Polymer Additives: Incorporated into polymers to enhance their thermal and mechanical properties.
作用機序
The mechanism of action of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole would depend on its specific application. In organic electronics, it may function by facilitating charge transport through its conjugated system. In pharmaceuticals, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
9-Ethylcarbazole: Lacks the phenylbuta-1,3-dienyl group, making it less conjugated.
3-Phenylcarbazole: Lacks the ethyl group, affecting its solubility and reactivity.
9H-Carbazole: The parent compound without any substituents, used as a reference point.
Uniqueness
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is unique due to the combination of its substituents, which may enhance its electronic properties and reactivity compared to its simpler analogs.
特性
CAS番号 |
86230-12-8 |
|---|---|
分子式 |
C24H21N |
分子量 |
323.4 g/mol |
IUPAC名 |
9-ethyl-3-(4-phenylbuta-1,3-dienyl)carbazole |
InChI |
InChI=1S/C24H21N/c1-2-25-23-15-9-8-14-21(23)22-18-20(16-17-24(22)25)13-7-6-12-19-10-4-3-5-11-19/h3-18H,2H2,1H3 |
InChIキー |
HFRYUCGSODXUNY-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=CC=CC3=CC=CC=C3)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)

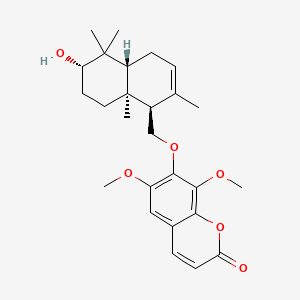



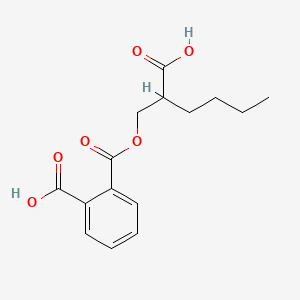
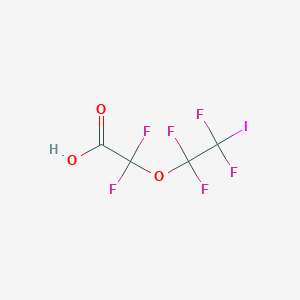
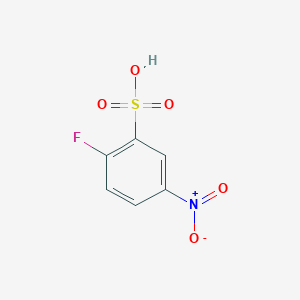
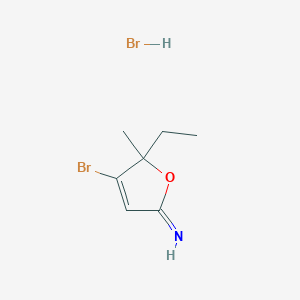
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
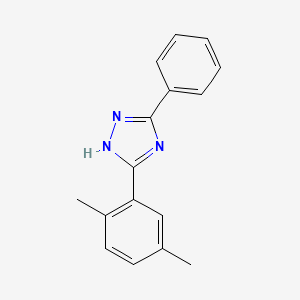
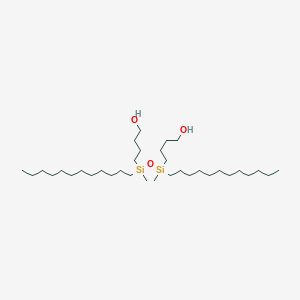
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
